N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(3,5-Dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic carboxamide compound featuring a fused furopyridine core substituted with a methyl group at position 5 and a 3,5-dimethylphenyl carboxamide moiety. This structure combines a rigid bicyclic framework with lipophilic aromatic substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-6-11(2)8-13(7-10)19-17(20)16-9-14-15(21-16)5-4-12(3)18-14/h4-9H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALFKJRFIQGTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furo[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.
Attachment of the 3,5-Dimethylphenyl Moiety: This step typically involves a nucleophilic substitution reaction where the 3,5-dimethylphenyl group is introduced to the furo[3,2-b]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It may be used in studies investigating its biological activity, such as anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity. The furo[3,2-b]pyridine core could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparison with Similar Compounds
Substituent Position: 3,5-Dimethylphenyl vs. 2,6-Dimethylphenyl
3,5-Dimethylphenyl Derivatives :
shows that N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibits potent photosynthesis-inhibiting activity (IC50 ~10 µM), attributed to optimal lipophilicity and electron-withdrawing effects. The meta-substitution pattern (3,5-dimethyl) enhances steric accessibility and electronic tuning for target binding . Similarly, in , N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide displays distinct crystal packing due to symmetrical substituent placement, suggesting improved solid-state stability .- 2,6-Dimethylphenyl Derivatives: In , impurities like N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS 39627-98-0) are structurally related but differ in substitution. Such substitution is common in local anesthetics (e.g., mepivacaine derivatives), where steric effects enhance sodium channel binding .
Key Insight : Meta-substitution (3,5-dimethyl) favors electronic modulation and target engagement in photosynthesis inhibitors, while ortho-substitution (2,6-dimethyl) prioritizes steric effects for receptor binding in neurological targets.
Core Heterocycle Variations
- Furopyridine vs. This difference may alter binding kinetics in biological systems .
- Furopyridine vs. Pyridine/Piperidine: Pyridine and piperidine cores () lack the fused oxygen atom, reducing electronegativity and planarity. For example, N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 15883-20-2) has a non-aromatic piperidine ring, which may decrease metabolic stability compared to aromatic furopyridine systems .
Crystallization and Physicochemical Properties
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () crystallizes with two molecules per asymmetric unit, indicating symmetrical substituents promote dense packing.
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